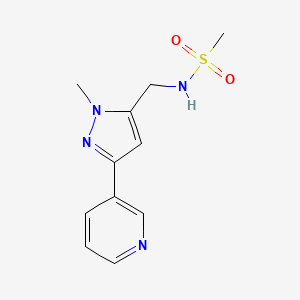
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide, also known as MPZP, is a chemical compound that has gained attention in the scientific community due to its potential use in medical research.
Mécanisme D'action
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide inhibits CK2 by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its substrates, leading to a decrease in CK2 activity. The inhibition of CK2 by this compound has been shown to have anti-proliferative effects on cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have anti-proliferative effects on cancer cells in vitro. In addition, this compound has been found to inhibit the growth of tumors in animal models of cancer. This compound has also been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide in lab experiments is its selectivity for CK2. This allows researchers to specifically target CK2 without affecting other kinases. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the use of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide in medical research. One direction is the development of this compound analogs with improved solubility and potency. Another direction is the investigation of the effects of this compound on other diseases that are linked to CK2 overexpression, such as Alzheimer's disease. Finally, the use of this compound in combination with other drugs for cancer treatment is an area of active research.
Conclusion:
In conclusion, this compound is a chemical compound that has potential use in medical research as a selective inhibitor of CK2. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an attractive target for drug development.
Méthodes De Synthèse
The synthesis of N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide involves the reaction of 1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine with methanesulfonyl chloride in the presence of a base. The reaction yields this compound as a white solid.
Applications De Recherche Scientifique
N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)methanesulfonamide has been found to have potential use in medical research as a selective inhibitor of the protein kinase CK2. CK2 is a serine/threonine kinase that is involved in many cellular processes, including cell proliferation, apoptosis, and DNA repair. Overexpression of CK2 has been linked to various diseases, including cancer, making it an attractive target for drug development.
Propriétés
IUPAC Name |
N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-15-10(8-13-18(2,16)17)6-11(14-15)9-4-3-5-12-7-9/h3-7,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIJOTGEEHQTBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CN=CC=C2)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2625079.png)
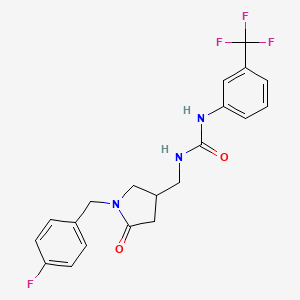
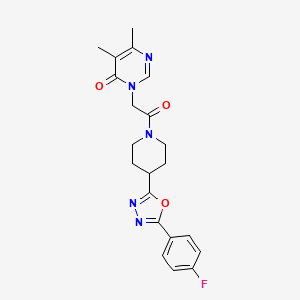
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2625085.png)
![N-[2-(4-ethylphenoxy)ethyl]acetamide](/img/structure/B2625087.png)
![methyl 1-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}cyclohexanecarboxylate](/img/structure/B2625088.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2625090.png)
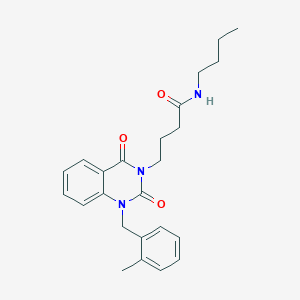
![(Z)-methyl 2-(6-((4-methylbenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2625093.png)
![3-(benzenesulfonyl)-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2625094.png)
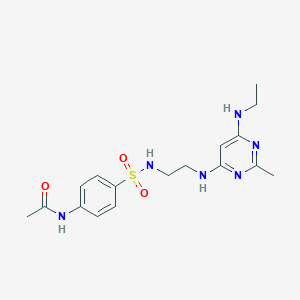
![ethyl 4-(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)piperidine-1-carboxylate](/img/structure/B2625096.png)